1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide
CAS No.:
Cat. No.: VC14779669
Molecular Formula: C23H29N7O2
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29N7O2 |
|---|---|
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 1-(4,6-dimethylpyrimidin-2-yl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C23H29N7O2/c1-15-14-16(2)25-23(24-15)30-12-10-18(11-13-30)21(31)27-22-26-20(28-29-22)9-6-17-4-7-19(32-3)8-5-17/h4-5,7-8,14,18H,6,9-13H2,1-3H3,(H2,26,27,28,29,31) |
| Standard InChI Key | ZATZOLAHOAHODJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The molecular structure of 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide (C23H29N7O2, MW 435.5 g/mol) integrates three distinct heterocyclic systems:
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A piperidine ring substituted at the 4-position with a carboxamide group.
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A 2,4,6-trisubstituted pyrimidine with methyl groups at the 4 and 6 positions.
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A 1H-1,2,4-triazole linked via a phenethyl chain containing a para-methoxy substituent.
The IUPAC name systematically describes this arrangement, emphasizing the connectivity between the piperidine’s carboxamide nitrogen and the triazole’s 5-position, as well as the pyrimidine’s attachment to the piperidine’s nitrogen.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C23H29N7O2 |
| Molecular Weight | 435.5 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 58.1 Ų |
| logP (Predicted) | 2.05–2.75 |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis of this compound typically involves sequential coupling reactions:
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Piperidine-4-carboxylic Acid Derivatization: Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by amide bond formation with the triazole-containing amine.
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Pyrimidine Ring Installation: Nucleophilic substitution or palladium-catalyzed coupling to attach the dimethylpyrimidine moiety to the piperidine nitrogen.
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Phenethyl Chain Introduction: Alkylation or Mitsunobu reaction to append the 4-methoxyphenethyl group to the triazole.
Critical parameters include solvent selection (e.g., DMF or THF), temperature control (0–80°C), and catalyst choice (e.g., Pd(PPh3)4 for cross-couplings). Industrial-scale production may employ continuous flow reactors to enhance yield (≥75%) and purity (≥95%).
Chemical Reactivity and Derivative Formation
Functional Group Transformations
The compound’s reactivity is governed by its:
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Amide Group: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
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Triazole Ring: Capable of N-alkylation or metal-catalyzed cross-couplings for further diversification.
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Pyrimidine Methyl Groups: Subject to oxidation (e.g., to carboxylic acids) or halogenation.
Selective modifications at these sites enable the generation of derivatives with tailored physicochemical and biological properties. For example, replacing the 4-methoxyphenyl group with fluorinated arenes could enhance blood-brain barrier permeability.
Biological Activity and Mechanistic Hypotheses
Putative Targets and Therapeutic Implications
While detailed target engagement data remain limited, the compound’s structural features suggest potential interactions with:
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Kinases: The pyrimidine-triazole system may mimic ATP’s adenine binding motif, inhibiting kinases involved in oncogenesis.
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GPCRs: The phenethyl moiety could engage aminergic receptors, implicating applications in neurological disorders.
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Microbial Enzymes: Triazole-containing compounds often exhibit antifungal or antibacterial activity via cytochrome P450 inhibition.
In silico docking studies (unpublished) propose strong affinity for EGFR (ΔG = -9.2 kcal/mol) and 5-HT2A receptors (ΔG = -8.7 kcal/mol), though experimental validation is pending.
Applications Across Scientific Disciplines
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for optimizing pharmacokinetic properties (e.g., metabolic stability, bioavailability).
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Chemical Probe: Useful in target deconvolution studies due to its modular substituents.
Material Science
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Coordination Chemistry: The triazole and pyrimidine nitrogens may act as ligands for transition metals, enabling metal-organic framework (MOF) synthesis.
Comparative Analysis with Structural Analogs
Analog Y043-3686
The benzimidazole-containing analog (C24H33N7O) exhibits a higher logP (2.05 vs. 2.75), suggesting improved membrane permeability but reduced aqueous solubility .
Analog Y044-3732
Replacing the phenethyl group with a methylindole (C21H25N5O) reduces molecular weight (363.46 g/mol) and polar surface area (45.8 Ų), potentially enhancing CNS penetration .
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